molecular formula C20H20N2O5S B11388561 isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11388561
M. Wt: 400.4 g/mol
InChI Key: RTWARDTTWLGDSO-UHFFFAOYSA-N
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Description

Isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a hybrid heterocyclic compound featuring a thiazole core substituted with a 4-methyl group and an amide-linked chromenone moiety. The thiazole ring is esterified with an isobutyl group at the 5-position, enhancing lipophilicity.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

2-methylpropyl 4-methyl-2-[(7-methyl-4-oxochromene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H20N2O5S/c1-10(2)9-26-19(25)17-12(4)21-20(28-17)22-18(24)16-8-14(23)13-6-5-11(3)7-15(13)27-16/h5-8,10H,9H2,1-4H3,(H,21,22,24)

InChI Key

RTWARDTTWLGDSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 7-methyl-4-oxo-4H-chromen-2-carboxylic acid with thiosemicarbazide to form the thiazole ring. This is followed by esterification with isobutyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring and chromenone moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Potential: The combination of thiazole and chromenone may synergize effects observed in isolated scaffolds (e.g., antimicrobial activity in thiazoles and kinase inhibition in chromenones).
  • Solubility vs. Permeability : The isobutyl ester likely improves blood-brain barrier penetration compared to ethyl analogues but may require prodrug strategies for aqueous solubility .

Biological Activity

Isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiazole ring, a chromene moiety, and an isobutyl ester functional group. The structure can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Antimicrobial Properties

Research has indicated that derivatives of thiazoles and chromenes exhibit notable antimicrobial activity. For instance, compounds containing thiazole rings have shown effectiveness against various bacterial strains. In vitro studies suggest that this compound possesses significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Studies involving similar chromene derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specific assays have shown that analogs of this compound can reduce viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. The compound may exert these effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary data suggest that this compound could significantly reduce COX activity at micromolar concentrations .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to disruptions in replication and transcription processes.
  • Cell Signaling Modulation : It may influence signaling pathways related to cell survival and apoptosis.

Case Studies

StudyFindings
Upare et al., 2019Identified significant antibacterial activity against Mycobacterium tuberculosis strains with an IC50 of 0.045 µg/mL for related thiazole derivatives.
Carneiro et al., 2021Demonstrated that coumarin derivatives exhibit potential as antileishmaniasis drugs, suggesting a similar profile for this compound due to structural similarities.
Recent Review on ThiazolesHighlighted the anticancer potential of thiazole derivatives through apoptosis induction in various cancer cell lines .

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